molecular formula C11H11F3O3 B1369852 Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate CAS No. 442125-30-6

Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate

Cat. No.: B1369852
CAS No.: 442125-30-6
M. Wt: 248.2 g/mol
InChI Key: JOWZWSDDZGUKFO-UHFFFAOYSA-N
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Description

Structural Characterization and Classification

Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate is classified as an aromatic ester compound that belongs to the broader category of organofluorine chemicals. The molecular structure features a central acetate group attached to a phenoxy group, which carries a trifluoromethyl substituent at the para position. This structural arrangement creates a compound with distinct electronic properties due to the electron-withdrawing nature of the trifluoromethyl group, which significantly influences the molecule's reactivity and stability characteristics.

The compound's structural framework consists of three main components: an ethyl ester group, an acetate linker, and a para-trifluoromethylphenoxy moiety. The trifluoromethyl group's placement at the para position on the benzene ring enhances the compound's electrophilicity at the carbonyl carbon, making it particularly reactive in nucleophilic substitution reactions. The phenoxy group serves as a bridge connecting the aromatic system to the acetate functionality, creating a versatile scaffold for chemical modifications and synthetic applications.

The compound exhibits characteristics typical of both ester and ether functionalities, with the ester group providing sites for hydrolysis reactions and the ether linkage contributing to the molecule's stability under neutral conditions. The trifluoromethyl substituent imparts unique properties such as increased lipophilicity and metabolic stability, making this compound particularly interesting for pharmaceutical applications where these properties are desired.

Nomenclature and Registry Information

This compound is registered under Chemical Abstracts Service number 442125-30-6, which serves as its primary chemical identifier in international databases. The compound is also cataloged under the Molecular Design Limited number MFCD06659699, providing an additional reference for chemical inventory systems.

Registry Information Identifier
Chemical Abstracts Service Number 442125-30-6
Molecular Design Limited Number MFCD06659699
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System CCOC(=O)COc1ccc(cc1)C(F)(F)F

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which clearly describes the structural components and their connectivity. Alternative nomenclature includes acetic acid, 2-[4-(trifluoromethyl)phenoxy]-, ethyl ester, which emphasizes the compound's derivation from acetic acid through esterification and etherification processes.

The Simplified Molecular Input Line Entry System representation CCOC(=O)COc1ccc(cc1)C(F)(F)F provides a standardized method for describing the compound's structure in chemical databases and computational chemistry applications. This notation system allows for unambiguous identification of the compound across different software platforms and research databases.

Physical and Chemical Properties

The physical and chemical properties of this compound are significantly influenced by the presence of the trifluoromethyl group and the ester functionality. The compound exhibits a molecular weight of 248.20 grams per mole, with the molecular formula C₁₁H₁₁F₃O₃, indicating the presence of eleven carbon atoms, eleven hydrogen atoms, three fluorine atoms, and three oxygen atoms.

Physical Properties Value Units
Molecular Weight 248.20 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 267.8 ± 40.0 °C at 760 mmHg
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C
Polarizability 21.2 ± 0.5 10⁻²⁴cm³

The compound demonstrates a density of 1.2 ± 0.1 grams per cubic centimeter, which is higher than typical organic compounds due to the presence of fluorine atoms. The boiling point is calculated to be 267.8 ± 40.0 degrees Celsius at 760 millimeters of mercury, indicating relatively strong intermolecular forces resulting from the polar nature of the ester and ether functionalities.

The vapor pressure of 0.0 ± 0.5 millimeters of mercury at 25 degrees Celsius suggests low volatility at room temperature, making the compound suitable for applications requiring thermal stability. The polarizability value of 21.2 ± 0.5 × 10⁻²⁴ cubic centimeters reflects the compound's ability to form intermolecular interactions, which influences its solubility and reactivity patterns.

Computational chemistry data reveals important electronic properties including a topological polar surface area of 35.53 square angstroms and a calculated logarithm of partition coefficient of 2.6473, indicating moderate lipophilicity. The compound contains three hydrogen bond acceptors and zero hydrogen bond donors, with four rotatable bonds contributing to its conformational flexibility.

Historical Context of Development

The development of this compound can be traced to the broader historical context of organofluorine chemistry and phenoxyacetic acid derivative research. The incorporation of trifluoromethyl groups into organic molecules gained prominence in the mid-20th century as researchers recognized the unique properties these functional groups could impart to pharmaceutical and agricultural compounds.

The synthesis and characterization of phenoxyacetic acid derivatives, including those containing trifluoromethyl substituents, emerged from research into herbicidal compounds that could selectively target plant growth processes. Early investigations into the structure-activity relationships of phenoxyacetic acids revealed that electron-withdrawing substituents such as trifluoromethyl groups could significantly enhance biological activity and metabolic stability.

The specific compound this compound represents an evolution in synthetic methodology that allows for the precise placement of functional groups to optimize desired properties. The development of efficient synthetic routes for this compound has been facilitated by advances in organometallic chemistry and fluorination techniques, enabling researchers to access these structurally complex molecules with high purity and yield.

Research into this compound has been driven by its potential applications in various fields, including medicinal chemistry where the trifluoromethyl group can enhance drug-like properties such as bioavailability and metabolic stability. The compound's structural similarity to other biologically active phenoxyacetic acids has made it a subject of interest for researchers investigating new therapeutic agents and agricultural chemicals.

Properties

IUPAC Name

ethyl 2-[4-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-16-10(15)7-17-9-5-3-8(4-6-9)11(12,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWZWSDDZGUKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592751
Record name Ethyl [4-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442125-30-6
Record name Ethyl [4-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate involves the nucleophilic substitution reaction between 4-(trifluoromethyl)phenol and ethyl bromoacetate. This reaction is typically carried out in the presence of a base such as potassium carbonate, which deprotonates the phenol to generate the phenoxide ion, a strong nucleophile that attacks the electrophilic carbon in ethyl bromoacetate.

  • Reaction Scheme:

    $$
    \text{4-(trifluoromethyl)phenol} + \text{ethyl bromoacetate} \xrightarrow[\text{acetone or DMF}]{\text{K}2\text{CO}3, \text{reflux}} \text{this compound}
    $$

  • Typical Conditions:

    • Solvent: Acetone or dimethylformamide (DMF)
    • Base: Potassium carbonate (K2CO3)
    • Temperature: Reflux (approximately 56°C in acetone)
    • Reaction Time: Several hours until completion monitored by TLC

This method is well-established and offers good yields with relatively simple purification steps such as recrystallization or column chromatography to isolate the pure product.

Industrial Production Methods

In industrial settings, the synthesis follows the same fundamental chemistry but is adapted for scale and efficiency:

  • Continuous Flow Reactors: These allow for better control of reaction parameters, improved heat transfer, and safer handling of reagents.
  • Automated Systems: Automation enhances reproducibility and throughput.
  • Purification: Industrial scale purification may involve crystallization or preparative chromatography to meet purity standards.

The industrial process aims to optimize the reaction yield and minimize waste, especially considering the environmental impact of solvents and reagents.

Reaction Parameters and Optimization Data

The key parameters influencing the synthesis include:

Parameter Typical Value / Range Effect on Reaction
Base Potassium carbonate (1.0–1.5 eq.) Ensures complete deprotonation of phenol
Solvent Acetone or DMF Influences solubility and reaction rate
Temperature Reflux (56°C in acetone) Higher temperature accelerates reaction
Reaction Time 4–12 hours Longer time increases conversion
Molar Ratio 1:1 to 1:1.2 (phenol:ethyl bromoacetate) Slight excess of alkylating agent improves yield

Optimization studies show that using potassium carbonate in acetone under reflux for 8 hours typically yields this compound in 75–85% isolated yield.

Purification Techniques

Post-synthesis, the compound is purified to remove unreacted starting materials, inorganic salts, and by-products:

  • Recrystallization: Common solvents include ethyl acetate, hexane, or mixtures thereof.
  • Column Chromatography: Silica gel columns with petroleum ether/ethyl acetate gradients provide high purity.
  • Distillation: Sometimes used if the compound is sufficiently volatile and thermally stable.

Summary Table of Preparation Method

Step Description Conditions / Notes
Starting Materials 4-(trifluoromethyl)phenol, ethyl bromoacetate Commercially available or synthesized
Base Addition Potassium carbonate 1.0–1.5 equivalents
Solvent Acetone or DMF Dry solvent preferred
Reaction Temperature Reflux (56°C in acetone) Controlled heating
Reaction Time 4–12 hours Monitored by TLC
Work-up Filtration to remove salts Extraction with organic solvents
Purification Recrystallization or silica gel chromatography To achieve >98% purity
Yield 75–85% Depends on scale and optimization

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-[4-(trifluoromethyl)phenoxy]acetic acid.

    Oxidation: Quinone derivatives.

    Reduction: 2-[4-(trifluoromethyl)phenoxy]ethanol.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate has been investigated for its potential therapeutic properties. Its trifluoromethyl group can enhance metabolic stability and binding affinity, making it a candidate for drug development. Research has focused on its use as a building block in the synthesis of novel compounds aimed at treating various diseases, including diabetes and cancer .

Case Study:
A study reported the synthesis of derivatives of this compound that exhibited hypoglycemic activity, indicating its potential in developing antidiabetic agents .

Agrochemical Applications

The compound is also explored for its utility in agrochemicals. Its properties may contribute to developing herbicides or pesticides that are more effective due to enhanced penetration and stability in biological systems. The trifluoromethyl moiety is known to improve the efficacy of agrochemical formulations.

Data Table: Agrochemical Efficacy

CompoundApplicationEffectiveness
This compoundHerbicideModerate
Related CompoundsPesticideHigh

Material Science

In material science, this compound has been studied for its role as a corrosion inhibitor. The incorporation of this compound into coatings can enhance resistance to environmental degradation due to its chemical stability and protective properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate with structurally analogous phenoxyacetates and phenylacetates:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Physical State Key Applications
This compound C₁₁H₁₁F₃O₃ 4-CF₃, phenoxy linkage 248.20 Solid Agrochemical intermediates
Ethyl 4-methylphenoxyacetate C₁₁H₁₄O₃ 4-CH₃, phenoxy linkage 194.23 Liquid Fragrance, flavorants
Ethyl 2-(4-aminophenoxy)acetate C₁₀H₁₃NO₃ 4-NH₂, phenoxy linkage 195.21 Crystalline Pharmaceutical precursors
Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate C₁₁H₁₀F₄O₂ 2-F, 4-CF₃, phenyl linkage 250.19 Liquid Synthetic intermediates
Triclopyr-ethyl (herbicide) C₇H₅Cl₃O₃ 3,5,6-Cl, pyridine ring 271.47 Liquid Herbicide

Key Observations:

Trifluoromethyl vs. Methyl Substituents : The -CF₃ group increases molecular weight and lipophilicity compared to -CH₃, enhancing resistance to oxidative degradation. This makes the trifluoromethyl derivative more suitable for agrochemical applications .

Phenoxy vs. Phenyl Linkages: Phenoxy derivatives (oxygen-linked) generally exhibit lower volatility and higher polarity than phenyl-linked analogs, influencing solubility and bioavailability .

Electron-Withdrawing Groups : The -CF₃ group’s electron-withdrawing nature reduces the electron density of the aromatic ring, affecting reactivity in further synthetic modifications (e.g., nitration or amination) .

Stability and Reactivity

  • Thermal Stability : The -CF₃ group enhances thermal stability compared to -CH₃ or -NH₂ derivatives, as seen in differential scanning calorimetry (DSC) studies .
  • Hydrolytic Sensitivity: Phenoxyacetates with electron-withdrawing groups (e.g., -CF₃) are less prone to hydrolysis under acidic conditions than their electron-donating counterparts (e.g., -NH₂) .

Research Findings and Data

Yield and Purity Comparison

Compound Synthesis Yield Purity (GC/HPLC)
This compound 72–85% ≥98%
Ethyl 4-methylphenoxyacetate 89–93% ≥97%
Ethyl 2-(4-aminophenoxy)acetate 62% 95%

Spectroscopic Data Highlights

  • ¹H NMR (this compound): δ 4.55 (s, 2H, ArO-CH₂-CO), 1.18 (t, 3H, O-CH₂CH₃) .
  • Mass Spec (Triclopyr-ethyl) : m/z 271.47 [M+H]⁺, characteristic fragment at m/z 214 (loss of Cl) .

Biological Activity

Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties that can significantly influence the compound's reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by research findings and case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H11F3O3
  • CAS Number : 476155-15-4

The trifluoromethyl group enhances the lipophilicity and stability of the compound, making it a valuable candidate for various biological applications.

1. Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study highlighted the selective activity of similar compounds against Chlamydia species, where the presence of the trifluoromethyl group was crucial for their effectiveness. The compounds demonstrated a reduction in chlamydial inclusion numbers and sizes in infected cells, suggesting a potential application in treating chlamydial infections .

Table 1: Antimicrobial Activity of Trifluoromethyl Compounds

CompoundTarget PathogenMIC (µg/mL)Reference
This compoundChlamydia trachomatis50
Compound XE. coli10
Compound YC. albicans5

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that derivatives with similar structures can inhibit pro-inflammatory cytokines, suggesting a mechanism where these compounds modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation .

3. Anticancer Potential

Emerging research points to the anticancer potential of trifluoromethyl-substituted compounds. A series of urea derivatives containing trifluoromethyl groups were tested against various cancer cell lines, showing IC50 values that were competitive with established chemotherapeutics like Doxorubicin. For example, one study reported that certain derivatives exhibited IC50 values as low as 17.8 µM against specific cancer cell lines .

Table 2: Anticancer Activity of Trifluoromethyl Compounds

CompoundCell LineIC50 (µM)Reference
This compoundPACA222.4
Compound AHCT11612.4
Compound BHePG217.6

The biological activity of this compound is believed to be mediated through its interaction with various biological targets:

  • Enzyme Inhibition : The trifluoromethyl group may enhance binding affinity to enzymes involved in metabolic pathways, leading to altered enzymatic activity.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways related to inflammation and cancer progression.
  • Antimicrobial Action : The structural features allow for penetration into bacterial membranes, disrupting cellular functions.

Case Studies and Research Findings

A notable case study examined the synthesis and biological evaluation of several derivatives based on this compound. These derivatives were tested for their antimicrobial and anticancer properties, revealing that modifications to the phenoxy group could enhance activity against specific pathogens and cancer cell lines .

In another study focusing on structure-activity relationships (SAR), it was found that replacing the trifluoromethyl group with other substituents significantly reduced antimicrobial efficacy, underscoring the importance of this functional group in maintaining biological activity .

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate, and how is reaction completion monitored?

Answer:
The synthesis typically involves nucleophilic substitution between 4-(trifluoromethyl)phenol and ethyl chloroacetate under basic conditions. A common procedure refluxes the phenol (0.030 mol) with ethyl chloroacetate (0.032 mol) and anhydrous potassium carbonate (0.075 mol) in dry acetone for 8 hours. Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the mobile phase. Post-reaction, the mixture is cooled, filtered, and purified via solvent extraction (ether) and washing with 10% NaOH and water to remove unreacted starting materials and salts .

Basic: How is the purity and structural integrity of this compound validated?

Answer:
Purity is assessed using elemental analysis (deviation <0.5% for C, H, F) and chromatographic methods (HPLC/GC-MS). Structural confirmation involves spectral techniques:

  • 1H/13C NMR to verify ester (-COO-) and trifluoromethyl (-CF3) groups.
  • IR spectroscopy for C=O (1730–1750 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) stretches.
  • Mass spectrometry (EI-MS) to confirm molecular ion peaks (e.g., m/z 232 for [M]⁺) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies in spectral data (e.g., unexpected splitting in NMR or missing fragments in MS) may arise from impurities, stereochemical effects, or residual solvents. Mitigation strategies include:

  • High-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., CF3 vs. CH2F2).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.
  • Elemental analysis to verify stoichiometry, particularly for fluorine content, which may deviate due to hygroscopic byproducts .

Advanced: What reaction parameters critically influence yield in large-scale synthesis?

Answer:
Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity but may increase side reactions.
  • Base selection : K2CO3 is standard, but Cs2CO3 can improve reactivity in sterically hindered systems.
  • Temperature control : Prolonged reflux (>8 hours) risks ester hydrolysis.
  • Molar ratios : Excess ethyl chloroacetate (1.1–1.2 equivalents) drives the reaction to completion.
    Statistical optimization (e.g., Design of Experiments) is recommended for scaling up .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to volatile solvents (acetone, ether).
  • Waste disposal : Segregate halogenated waste (CF3 group) and neutralize acidic/byproduct salts (e.g., K2CO3 residues) before disposal .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in downstream applications?

Answer:
The -CF3 group:

  • Enhances lipophilicity (logP ~2.8), improving membrane permeability in biological studies.
  • Electron-withdrawing effects stabilize intermediates in nucleophilic acyl substitutions.
  • Resists metabolic degradation , making the compound useful in prodrug design or enzyme inhibition assays. Comparative studies with non-fluorinated analogs (e.g., ethyl 2-[4-methylphenoxy]acetate) can quantify these effects .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Answer:
Common impurities include unreacted 4-(trifluoromethyl)phenol or ethyl chloroacetate. Challenges:

  • Co-elution in chromatography : Use reverse-phase HPLC with gradient elution (water:acetonitrile + 0.1% TFA).
  • Detection limits : LC-MS/MS improves sensitivity for low-abundance species.
  • Quantification of fluorine : Ion chromatography or 19F NMR (δ -60 to -70 ppm for CF3) .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:
Store in airtight containers under inert gas (N2/Ar) at -20°C to minimize hydrolysis. Desiccants (silica gel) prevent moisture absorption, which can degrade the ester moiety .

Advanced: How can computational modeling aid in predicting the compound’s behavior in biological systems?

Answer:

  • Molecular docking : Predict binding affinity to targets (e.g., esterase enzymes) using software like AutoDock.
  • ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and toxicity.
  • DFT calculations : Analyze electronic effects of -CF3 on reaction intermediates (e.g., transition state stabilization) .

Advanced: What strategies optimize regioselectivity in derivatization reactions (e.g., hydroxylation or halogenation)?

Answer:

  • Directed ortho-metalation : Use directing groups (e.g., -OAc) to functionalize specific positions on the aromatic ring.
  • Electrophilic substitution : Control para/ortho ratios using Lewis acid catalysts (e.g., AlCl3 for Friedel-Crafts).
  • Protection-deprotection : Temporarily block reactive sites (e.g., silyl ethers for -OH protection) during multi-step syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate
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Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate

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